N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a benzofuropyrimidine derivative characterized by a fused benzofuran-pyrimidine core substituted with a 4-methoxybenzyl group at position 3 and an acetamide-linked 3,4-dimethoxyphenyl moiety at position 1. Its structural complexity arises from the combination of electron-donating methoxy groups and the planar benzofuropyrimidine system, which may influence bioavailability and receptor interactions.
Properties
Molecular Formula |
C28H25N3O7 |
|---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C28H25N3O7/c1-35-19-11-8-17(9-12-19)15-31-27(33)26-25(20-6-4-5-7-21(20)38-26)30(28(31)34)16-24(32)29-18-10-13-22(36-2)23(14-18)37-3/h4-14H,15-16H2,1-3H3,(H,29,32) |
InChI Key |
DTMLFRYILBFUMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzofuropyrimidine vs. Pyridopyrimidine Derivatives
The target compound’s benzofuro[3,2-d]pyrimidine core distinguishes it from pyrido[3,2-d]pyrimidine analogs, such as 2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide (). The pyrido variant replaces the benzofuran ring with a pyridine moiety, reducing aromaticity and altering electron distribution. This modification decreases molecular weight (MW: ~483 g/mol for pyrido vs. ~505 g/mol for benzofuro) and may reduce lipophilicity (logP: ~2.1 vs. ~3.5) .
Substitution Patterns at Position 3
- Target Compound : 4-Methoxybenzyl group enhances π-π stacking and provides moderate hydrophobicity.
- Analog (CAS 1351780-16-9): Substituted with 2-phenylethyl at position 3 ().
Acetamide-Linked Substituents
The 3,4-dimethoxyphenyl acetamide side chain in the target compound contrasts with:
- N-(4-(trifluoromethyl)phenyl)acetamide (): The trifluoromethyl group introduces strong electron-withdrawing effects, lowering pKa and enhancing metabolic stability .
- N-(2-ethyl-6-methylphenyl)acetamide (CAS 1351780-16-9) (): Alkyl substituents improve solubility in nonpolar solvents but may reduce hydrogen-bonding capacity .
Pharmacological and Physicochemical Properties
Key Observations :
- The benzofuropyrimidine core in the target compound correlates with higher logP values, suggesting better membrane penetration than pyrido/pyrimidinedione analogs.
- Methoxy groups enhance solubility compared to alkyl/aryl substitutions .
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